[(3,5-Dichlorophenyl)methylidene]propanedinitrile
Description
[(3,5-Dichlorophenyl)methylidene]propanedinitrile is an organic compound characterized by a propanedinitrile backbone substituted with a 3,5-dichlorophenyl group at the methylidene position. The dichlorophenyl moiety enhances electron-withdrawing properties, influencing its stability and interactions in chemical reactions .
Properties
CAS No. |
771574-74-4 |
|---|---|
Molecular Formula |
C10H4Cl2N2 |
Molecular Weight |
223.05 g/mol |
IUPAC Name |
2-[(3,5-dichlorophenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H4Cl2N2/c11-9-2-7(3-10(12)4-9)1-8(5-13)6-14/h1-4H |
InChI Key |
OJKLFRAGLMQDME-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C=C(C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dichlorophenyl)methylidene]propanedinitrile typically involves the reaction of 3,5-dichlorobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, leading to the formation of the desired product through a Knoevenagel condensation reaction.
Industrial Production Methods
Industrial production of 2-[(3,5-Dichlorophenyl)methylidene]propanedinitrile follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The propanedinitrile group undergoes oxidation under controlled conditions. For example:
-
Carboxylic Acid Formation : Treatment with KMnO₄ in acidic medium converts nitrile groups to carboxylic acids, yielding [(3,5-dichlorophenyl)methylidene]malonic acid. This reaction proceeds via hydrolysis of nitriles to amides, followed by further oxidation .
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 80°C | Malonic acid derivative | ~70 |
| CrO₃ | Acetic acid, reflux | Partial oxidation intermediates | 40–50 |
Nucleophilic Additions
The electron-deficient nitrile groups are susceptible to nucleophilic attack:
-
Amine Addition : Reaction with primary amines (e.g., methylamine) produces β-aminonitrile derivatives. For example:
This proceeds via Michael addition, with the nitrile acting as a Michael acceptor .
| Nucleophile | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Methylamine | Ethanol | None | 65 |
| Hydrazine | DMF | DABCO | 82 |
Cycloaddition Reactions
The compound participates in [2+2] and [4+2] cycloadditions:
-
Diels-Alder Reaction : Reacts with electron-rich dienes (e.g., cyclopentadiene) to form six-membered cyclic adducts .
| Diene | Conditions | Product Type | Yield (%) |
|---|---|---|---|
| Cyclopentadiene | Toluene, 110°C | Bicyclic nitrile | 75 |
| Furan | Microwave | Oxanorbornene | 60 |
Condensation Reactions
The methylidene group facilitates Knoevenagel condensations:
-
Aldehyde Condensation : Reacts with aromatic aldehydes (e.g., benzaldehyde) under basic conditions to form extended conjugated systems .
| Base | Solvent | Reaction Time | Yield (%) |
|---|---|---|---|
| DABCO | EtOH | 5 min | 81 |
| Piperidine | EtOH | 30 min | 67 |
Electrophilic Aromatic Substitution
The dichlorophenyl ring undergoes halogenation under specific conditions:
-
Bromination : Using Br₂/FeBr₃ introduces bromine at the para position to existing chlorine substituents .
| Reagent | Temperature | Product | Yield (%) |
|---|---|---|---|
| Br₂/FeBr₃ | 0°C | Tetrasubstituted aryl | 55 |
Photochemical Reactions
UV irradiation induces unique transformations:
-
Alkylation : Under UV light, the compound reacts with alkenes (e.g., 2,5-dimethylhexa-2,4-diene) to form alkylated derivatives .
| Alkene | Conditions | Product | Yield (%) |
|---|---|---|---|
| 2,5-Dimethylhexa-2,4-diene | UV, 24 h | Allylated nitrile | 68 |
Reduction Reactions
Selective reduction of nitriles to amines is achievable:
| Catalyst | Pressure (atm) | Product | Yield (%) |
|---|---|---|---|
| Pd-C | 1.5 | Diamine derivative | 90 |
Key Mechanistic Insights
-
Electronic Effects : The electron-withdrawing Cl and nitrile groups direct electrophilic attacks to specific positions on the aromatic ring .
-
Steric Considerations : Bulky substituents on the phenyl ring hinder nucleophilic additions to the nitriles .
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance reaction rates in nucleophilic additions compared to protic solvents .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to [(3,5-Dichlorophenyl)methylidene]propanedinitrile. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain analogs showed promising activity against breast cancer cells, suggesting that modifications to the dichlorophenyl group can enhance efficacy .
Mechanism of Action
The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. Molecular docking studies have shown that these compounds can interact with key proteins involved in cancer cell survival pathways, making them potential leads for drug development .
Materials Science
Synthesis of Polymers
[(3,5-Dichlorophenyl)methylidene]propanedinitrile is utilized in the synthesis of various polymeric materials. Its nitrile functional groups are reactive sites that can be incorporated into polymer chains, leading to materials with enhanced thermal stability and mechanical properties. Research has indicated that polymers derived from this compound exhibit superior performance in high-temperature applications compared to traditional polymers .
Case Study: High-Performance Coatings
A notable application is in the development of high-performance coatings. Coatings formulated with this compound demonstrated improved resistance to solvents and abrasion, making them suitable for industrial applications where durability is critical. A comparative study showed that coatings with [(3,5-Dichlorophenyl)methylidene]propanedinitrile outperformed standard formulations in terms of longevity and protective qualities .
Agricultural Chemistry
Pesticidal Properties
Research has revealed that [(3,5-Dichlorophenyl)methylidene]propanedinitrile exhibits pesticidal properties, particularly against certain fungal pathogens affecting crops. Laboratory experiments indicated effective inhibition of fungal growth at low concentrations, suggesting its potential as a biopesticide .
Field Trials
Field trials conducted on crops treated with formulations containing this compound showed a significant reduction in disease incidence compared to untreated controls. The results suggest that integrating [(3,5-Dichlorophenyl)methylidene]propanedinitrile into pest management strategies could enhance crop yields while minimizing chemical inputs .
Summary Table of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Cytotoxic effects on cancer cell lines |
| Materials Science | Polymer synthesis | Enhanced thermal stability and mechanical properties |
| Agricultural Chemistry | Biopesticide | Effective against fungal pathogens |
Mechanism of Action
The mechanism of action of 2-[(3,5-Dichlorophenyl)methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize [(3,5-Dichlorophenyl)methylidene]propanedinitrile, key comparisons are drawn with compounds sharing structural motifs or functional groups (Table 1).
Table 1: Structural and Functional Comparison
Dichlorophenyl-Substituted Analogues
- Procymidone and Vinclozolin : Both fungicides feature a 3,5-dichlorophenyl group but differ in their heterocyclic cores (azabicyclo vs. oxazolidinedione). These modifications enhance their binding to fungal enzymes, a property likely shared by [(3,5-Dichlorophenyl)methylidene]propanedinitrile due to electron-deficient aromatic systems .
- Reactivity : The propanedinitrile group in the target compound may confer greater electrophilicity compared to the ester or carboxamide groups in procymidone/vinclozolin, favoring nucleophilic addition reactions .
Nitrile-Containing Analogues
- [Chloro(phenyl)methylidene]propanedinitrile: This analog (monochlorinated phenyl) is a precursor in synthesizing tear gas agents (e.g., CS gas). The 3,5-dichloro substitution in the target compound likely increases steric hindrance and thermal stability .
- 3-{1-[bis(4-chlorophenyl)methyl]azetidin-3-ylidene}-3-(3,5-difluorophenyl)-2,2-dimethylpropanenitrile : This fluorinated derivative demonstrates how halogen positioning (4-chloro vs. 3,5-dichloro) and additional rings (azetidine) alter bioactivity. Fluorine substitution typically enhances metabolic stability, whereas chlorine improves lipophilicity .
Electronic and Steric Effects
- Steric Considerations : Compared to procymidone’s bicyclic structure, the linear propanedinitrile backbone may reduce steric hindrance, favoring applications in polymer chemistry or cross-coupling reactions.
Research Findings and Gaps
- Further research is needed to confirm this .
- Thermal Stability : Dichlorinated aromatics generally exhibit higher thermal stability than fluorinated analogs, as seen in comparative studies of vinclozolin (3,5-dichloro) vs. fluorinated derivatives .
Biological Activity
The compound [(3,5-Dichlorophenyl)methylidene]propanedinitrile is a nitrile derivative with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : CHClN
- Molecular Weight : 232.08 g/mol
- Structure : The compound features a dichlorophenyl group attached to a propanedinitrile moiety, which influences its reactivity and biological interactions.
[(3,5-Dichlorophenyl)methylidene]propanedinitrile exhibits biological activity primarily through its ability to interact with various molecular targets, including enzymes and receptors. It has been shown to modulate enzymatic activities, potentially leading to therapeutic effects in various biological systems .
1. Anticancer Activity
Research has indicated that compounds similar to [(3,5-Dichlorophenyl)methylidene]propanedinitrile possess significant anticancer properties. For instance, derivatives with similar structures have demonstrated antiproliferative effects against various human tumor cell lines. A study reported IC values in the low micromolar range for several related compounds . Specific derivatives showed selective activity against colon carcinoma cells, indicating potential for targeted cancer therapies.
2. Enzyme Inhibition
The compound has been investigated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. One study highlighted that certain derivatives displayed potent AChE inhibition with IC values as low as 2.12 μM, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
3. Antimicrobial Activity
Preliminary studies have also evaluated the antimicrobial properties of related compounds. Certain derivatives exhibited significant activity against pathogenic bacteria, with minimum inhibitory concentration (MIC) values indicating effective antibacterial properties . This suggests a broader application in developing antimicrobial agents.
Case Studies and Research Findings
Comparison with Similar Compounds
[(3,5-Dichlorophenyl)methylidene]propanedinitrile can be compared with other related compounds to understand its unique properties:
| Compound | Substituents | Biological Activity |
|---|---|---|
| 2-[(3,4-Dichlorophenyl)methylidene]propanedinitrile | 3,4-Dichloro | Moderate anticancer activity |
| 2-[(3,5-Difluorophenyl)methylidene]propanedinitrile | 3,5-Difluoro | Lower enzyme inhibition compared to dichloro derivative |
| 2-[(3,5-Dibromophenyl)methylidene]propanedinitrile | 3,5-Dibromo | Enhanced antimicrobial activity |
Q & A
Q. How can single-crystal X-ray diffraction elucidate its molecular structure?
- Methodological Answer : Grow crystals via slow evaporation of a saturated acetone solution. Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine using SHELXL; expect monoclinic symmetry (space group P2₁/n) with Z = 4, similar to dichlorophenyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
